Cas no 175276-91-2 (2-(Pyridin-2-ylsulfonyl)ethanethioamide)

2-(Pyridin-2-ylsulfonyl)ethanethioamide is a sulfur-containing heterocyclic compound featuring a pyridine sulfonyl group linked to an ethanethioamide moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of thiazole derivatives and other sulfur-based heterocycles. Its pyridine sulfonyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the thioamide functionality serves as a versatile building block for constructing complex molecular architectures. The compound is of interest in pharmaceutical and agrochemical research due to its potential as a precursor for bioactive molecules. Its well-defined chemical properties ensure consistent performance in synthetic applications.
2-(Pyridin-2-ylsulfonyl)ethanethioamide structure
175276-91-2 structure
Product Name:2-(Pyridin-2-ylsulfonyl)ethanethioamide
CAS No:175276-91-2
MF:C7H8N2O2S2
MW:216.280618667603
MDL:MFCD00052951
CID:92149
PubChem ID:2744016
Update Time:2025-06-12

2-(Pyridin-2-ylsulfonyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyridin-2-ylsulfonyl)ethanethioamide
    • 2-(PYRIDIN-2-YLSULPHONYL)ETHANETHIOAMIDE
    • 2-(PYRID-2-YLSULFONYL)THIOACETAMIDE
    • 2-(2-pyridylsulfonyl)ethanethioamide
    • 2-(2-Pyridylsulfonyl)thioacetamide
    • 2-(2-pyridinylsulfonyl)Ethanethioamide
    • 2-pyridin-2-ylsulfonylethanethioamide
    • HMS1533K16
    • 2-(2-Pyridylsulfonyl)thioacetamide, 97%
    • AKOS005256382
    • 2-(PYRIDIN-2-YLSULPHONYL)ETHANETHIOAMIDE; 2-(PYRID-2-YLSULFONYL)THIOACETAMIDE; 2-(2-pyridylsulfonyl)ethanethioamide; 2-(2-Pyridylsulfonyl)thioacetamide, 97%
    • 2-(2-Pyridinylsulfonyl)ethanethioamide, AldrichCPR
    • 2-(2-pyridylsulfonyl)-ethanethioamide
    • A881601
    • 2-(PYRIDINE-2-SULFONYL)ETHANETHIOAMIDE
    • Oprea1_715649
    • Ethanethioamide, 2-(2-pyridinylsulfonyl)-
    • CHEMBL1824160
    • SXZDKXKPNUSOTB-UHFFFAOYSA-N
    • 2-(2-pyridylsulfonyl)ethane-thioamide
    • Maybridge4_004460
    • SCHEMBL5901579
    • MFCD00052951
    • 175276-91-2
    • DTXSID20372514
    • AS-65242
    • CCG-256298
    • G85775
    • MDL: MFCD00052951
    • Inchi: 1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12)
    • InChI Key: SXZDKXKPNUSOTB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CN=1)(CC(N)=S)(=O)=O

Computed Properties

  • Exact Mass: 216.00300
  • Monoisotopic Mass: 216.00271985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.445
  • Melting Point: 138°C
  • Boiling Point: 468.6°Cat760mmHg
  • Flash Point: 237.2°C
  • Refractive Index: 1.632
  • PSA: 113.52000
  • LogP: 1.92250
  • Solubility: Not determined

2-(Pyridin-2-ylsulfonyl)ethanethioamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Pyridin-2-ylsulfonyl)ethanethioamide Pricemore >>

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Additional information on 2-(Pyridin-2-ylsulfonyl)ethanethioamide

Introduction to 2-(Pyridin-2-ylsulfonyl)ethanethioamide (CAS No. 175276-91-2)

2-(Pyridin-2-ylsulfonyl)ethanethioamide, identified by the chemical compound code CAS No. 175276-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonylthioamides, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a pyridine ring linked to a sulfonyl group, further substituted with an ethanethioamide moiety. Such structural features contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.

The pyridin-2-ylsulfonyl moiety is particularly noteworthy, as it is often associated with enhanced binding affinity and metabolic stability in drug candidates. Pyridine derivatives are widely prevalent in active pharmaceutical ingredients (APIs) due to their ability to interact with biological targets such as enzymes and receptors. The sulfonyl group, on the other hand, is a well-documented pharmacophore that imparts lipophilicity and facilitates hydrogen bonding interactions, both of which are critical for drug efficacy. The combination of these features in 2-(Pyridin-2-ylsulfonyl)ethanethioamide suggests a promising profile for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The sulfonylthioamide class of compounds has emerged as a rich source of bioactive molecules, with several examples already progressing into clinical trials. For instance, derivatives of sulfonylthioamides have shown inhibitory activity against various kinases and proteases implicated in disease pathogenesis. Given these precedents, 2-(Pyridin-2-ylsulfonyl)ethanethioamide represents an intriguing candidate for further investigation into its pharmacological potential.

The synthesis of 2-(Pyridin-2-ylsulfonyl)ethanethioamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies often include sulfonylation reactions followed by thioamidation, leveraging palladium-catalyzed cross-coupling or nucleophilic substitution protocols. The choice of reagents and reaction conditions can significantly influence the outcome, necessitating rigorous experimental design and analytical validation. Advances in flow chemistry and microwave-assisted synthesis have also enabled more efficient production scales for such complex molecules.

From a computational chemistry perspective, molecular modeling techniques are increasingly employed to predict the binding modes of 2-(Pyridin-2-ylsulfonyl)ethanethioamide with biological targets. Docking studies can provide insights into key interactions such as hydrogen bonding, hydrophobic contacts, and electrostatic forces. These predictions guide experimental efforts by identifying potential lead compounds or optimizing existing structures for improved potency and selectivity. Additionally, quantum mechanical calculations help elucidate the electronic structure and reactivity of the molecule, aiding in the design of analogues with enhanced pharmacokinetic properties.

The biological evaluation of CAS No. 175276-91-2 has revealed promising preliminary data in vitro. Initial assays have demonstrated moderate inhibition against certain enzyme targets relevant to inflammatory pathways. Notably, the presence of the pyridin-2-ylsulfonyl group appears to modulate binding affinity through specific interactions with aromatic residues in the enzyme active site. Further studies are underway to refine these interactions and explore additional therapeutic applications. The compound's solubility profile also warrants attention, as poor water solubility can limit its bioavailability; thus, prodrug formulations or solubilization techniques may be explored.

Recent publications highlight the growing interest in sulfonylthioamides as modulators of protein-protein interactions (PPIs). These interactions play a crucial role in many cellular processes but are challenging to target with conventional small molecules due to their flat binding surfaces. The unique structural features of 2-(Pyridin-2-ylsulfonyl)ethanethioamide, including its extended hydrogen bonding network facilitated by the sulfonyl group and thioamide moiety, make it a compelling candidate for disrupting aberrant PPIs associated with diseases like cancer and autoimmune disorders. Preliminary crystallographic studies on related compounds have provided valuable insights into their binding modes within protein targets.

The development pipeline for CAS No. 175276-91-2 is still in its early stages; however, its unique structural characteristics position it as a versatile scaffold for derivative design. Chemists are exploring modifications such as halogenation at the pyridine ring or variation of the thioamide group to enhance potency or selectivity against specific targets. Additionally, exploring different sulfonamide linkages or incorporating heterocyclic moieties adjacent to the pyridine ring could yield novel analogues with distinct biological profiles. Such explorations are facilitated by high-throughput screening platforms that enable rapid evaluation of large compound libraries.

The regulatory landscape for new chemical entities like 2-(Pyridin-2-ylsulfonyl)ethanethioamide requires careful navigation through preclinical safety assessments before advancing into human trials. Toxicological studies focus on evaluating potential hepatotoxicity or cardiotoxicity associated with sulfonyl-containing compounds while also assessing general organ toxicity through standardized animal models. Pharmacokinetic studies provide critical data on absorption, distribution, metabolism, excretion (ADME), which informs dosing regimens and formulation strategies for clinical development.

In conclusion,CAS No 175276 - 91 - 2 represents a structurally intriguing compound with potential applications across multiple therapeutic areas due to its unique combination of pharmacophoric elements such as the pyridin - - ylsulfonyl group . While further research is needed to fully elucidate its therapeutic promise , preliminary findings suggest that this molecule could serve as an important tool both academically , where it can be used to probe biochemical pathways , , , , , , ,and clinically where it may eventually contribute towards treating challenging diseases . As our understanding advances through interdisciplinary approaches combining synthetic chemistry computational biology , ; ; ; ; ; ; ; ; ; ;and medicinal chemistry , we anticipate more refined applications emerging from this promising scaffold .

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